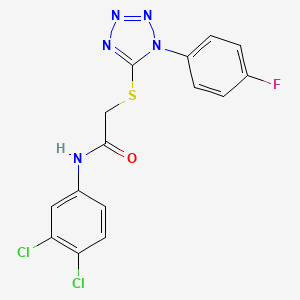
N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide” is a synthetic organic compound that features a dichlorophenyl group, a fluorophenyl group, and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide” typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole can be reacted with a thiol derivative to form the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
“N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide” may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dichlorophenyl)-2-((1H-tetrazol-5-yl)thio)acetamide
- N-(4-fluorophenyl)-2-((1H-tetrazol-5-yl)thio)acetamide
Uniqueness
The presence of both dichlorophenyl and fluorophenyl groups, along with the tetrazole ring, may confer unique properties such as enhanced binding affinity or selectivity for certain biological targets.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN5OS/c16-12-6-3-10(7-13(12)17)19-14(24)8-25-15-20-21-22-23(15)11-4-1-9(18)2-5-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHQADPJOIFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
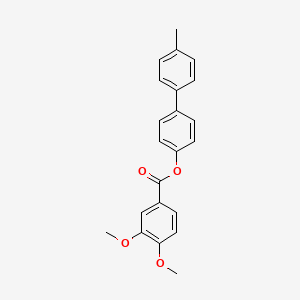
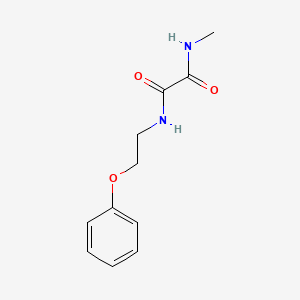
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5237262.png)
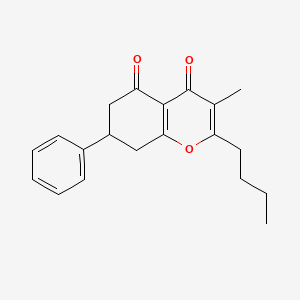
![2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5237268.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5237277.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5237285.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5237287.png)
![3'-tert-butyl 5'-ethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5237305.png)
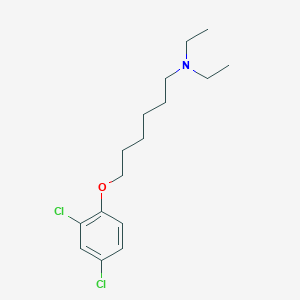
![4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B5237320.png)
